

Spectral Analysis of 3-Bromo-5-(bromomethyl)benzonitrile: A Technical Overview

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Compound of Interest

Compound Name:	3-Bromo-5-(bromomethyl)benzonitrile
Cat. No.:	B054326

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This technical guide provides a comprehensive overview of the predicted spectral data for **3-Bromo-5-(bromomethyl)benzonitrile** (CAS No. 124289-24-3), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols.

Predicted Spectral Data

Due to the limited availability of public experimental spectra for **3-Bromo-5-(bromomethyl)benzonitrile**, the following data are predicted based on the compound's structure and established principles of spectroscopic analysis.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit three distinct signals corresponding to the aromatic and benzylic protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 7.9	Singlet	1H	Aromatic H
~ 7.7 - 7.8	Singlet	1H	Aromatic H
~ 7.6 - 7.7	Singlet	1H	Aromatic H
~ 4.5	Singlet	2H	-CH ₂ Br

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm and are based on typical values for protons in similar chemical environments.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is expected to show six signals, corresponding to the eight carbon atoms in the molecule, with two pairs of aromatic carbons being chemically equivalent.

Chemical Shift (δ , ppm)	Assignment
~ 138	Aromatic C-Br
~ 135	Aromatic C-CH ₂ Br
~ 133	Aromatic C-H
~ 131	Aromatic C-H
~ 130	Aromatic C-CN
~ 117	-C≡N
~ 31	-CH ₂ Br

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm.

Predicted Infrared (IR) Absorption Data

The IR spectrum is expected to show characteristic absorption bands for the nitrile and carbon-bromine bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2220 - 2240	Strong, Sharp	C≡N stretch (aromatic nitrile) [1] [2] [3]
1550 - 1600	Medium	C=C aromatic ring stretch
1400 - 1500	Medium	C=C aromatic ring stretch
690 - 515	Medium to Strong	C-Br stretch [4]

Predicted Mass Spectrometry (MS) Fragmentation Data

The mass spectrum is predicted to show a characteristic isotopic pattern for two bromine atoms and fragmentation patterns typical for benzyl bromides.

m/z	Relative Abundance	Assignment
273/275/277	High	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ (Molecular ion with two Br isotopes)
194/196	High	[M - Br] ⁺ (Loss of one bromine atom)
115	Medium	[M - 2Br] ⁺ (Loss of both bromine atoms)
91	High	[C ₇ H ₅] ⁺ (Tropylium ion, from cleavage of the C-CH ₂ Br bond) [5] [6]

Note: The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic cluster in a 1:2:1 ratio.[\[7\]](#)[\[8\]](#)[\[9\]](#) The loss of a bromine radical is a common fragmentation pathway for benzyl bromides.[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic compounds like **3-Bromo-5-(bromomethyl)benzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H). For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts.

Mass Spectrometry (MS)

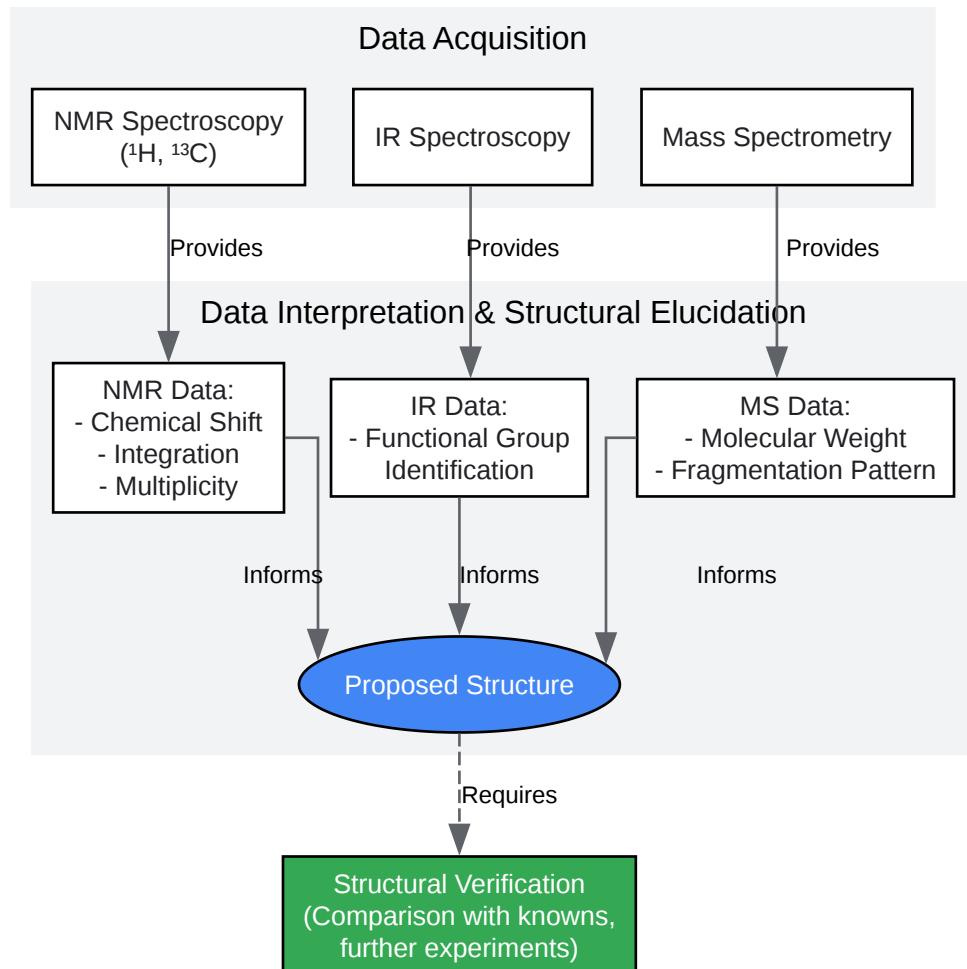
- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

- Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common method for generating fragment ions.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .
- Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the described spectroscopic methods.

Logical Workflow for Spectral Analysis

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Caption: Logical workflow for spectral analysis.

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